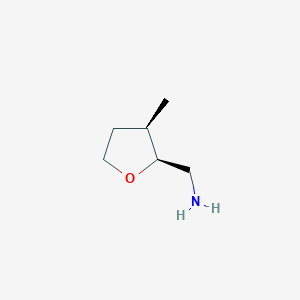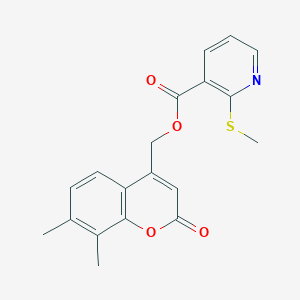
Azetidin-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-2-ol hydrochloride is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidin-2-ol hydrochloride can be synthesized through several methods. One common approach involves the cyclization of β-chloroalcohols. The β-chloroalcohol is first activated as a triflate, followed by displacement with cyanide in the presence of 18-crown-6 to afford β-chloronitrile. Subsequent cyclization yields azetidin-2-ol .
This reaction is efficient for synthesizing functionalized azetidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and copper-catalyzed multicomponent reactions are also explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Azetidin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include functionalized azetidines, amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Azetidin-2-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azetidin-2-ol hydrochloride involves its interaction with various molecular targets and pathways. Its ring strain and unique reactivity allow it to participate in ring-opening and expansion reactions, making it a versatile intermediate in organic synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Azetidin-2-ol hydrochloride can be compared with other similar compounds such as:
Azetidin-3-ol hydrochloride: Another azetidine derivative with similar reactivity but different substitution patterns.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.
This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C3H8ClNO |
|---|---|
Molecular Weight |
109.55 g/mol |
IUPAC Name |
azetidin-2-ol;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c5-3-1-2-4-3;/h3-5H,1-2H2;1H |
InChI Key |
KWJMOZYXYPPDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)


![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)

